3-(3-methoxypropyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
CAS No.: 1040656-05-0
Cat. No.: VC11936189
Molecular Formula: C24H25N3O3S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040656-05-0 |
|---|---|
| Molecular Formula | C24H25N3O3S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 3-(3-methoxypropyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C24H25N3O3S/c1-16-9-11-18(12-10-16)22-25-21(17(2)30-22)15-31-24-26-20-8-5-4-7-19(20)23(28)27(24)13-6-14-29-3/h4-5,7-12H,6,13-15H2,1-3H3 |
| Standard InChI Key | WBVVMYMRNVXUOV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC |
Introduction
3-(3-methoxypropyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anticancer and antimicrobial properties. This particular compound features a methoxypropyl substituent and a sulfanyl group linked to an oxazole moiety, which may enhance its pharmacological potential.
Synthesis Methods
The synthesis of 3-(3-methoxypropyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves creating the quinazolinone framework through various methodologies. These methods often utilize readily available starting materials and emphasize eco-friendly approaches that do not require complex catalysts.
-
Starting Materials: The synthesis may begin with compounds like anthranilic acid or similar precursors to form the quinazolinone core.
-
Reaction Conditions: Reactions are typically monitored using Thin Layer Chromatography (TLC) to ensure completion and assess yield.
-
Characterization Techniques: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity of synthesized compounds.
Biological Activities
Quinazolinones, including 3-(3-methoxypropyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one, have been studied for their diverse biological activities. Related compounds have shown significant activity against various cancer cell lines and microbial strains, suggesting potential applications in therapeutic settings.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Quinazolinones have been found to exhibit antitumor effects against various cancer cell lines. |
| Antimicrobial Activity | These compounds also show promise in combating microbial infections. |
| Potential Therapeutic Applications | The compound may be useful in developing treatments for cancer and microbial diseases. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume